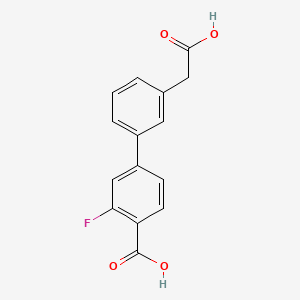

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid

Description

BenchChem offers high-quality 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-(carboxymethyl)phenyl]-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c16-13-8-11(4-5-12(13)15(19)20)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIODETGWERJTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742840 | |

| Record name | 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-46-0 | |

| Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-carboxy-3′-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The definitive identification and structural characterization of active pharmaceutical ingredients (APIs) and their intermediates are cornerstones of modern drug development and regulatory compliance. This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, a biphenyl derivative with two carboxylic acid moieties. This document moves beyond a simple recitation of methods, offering a rationale-driven workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section details not only the experimental protocol but also the underlying scientific principles and the logic behind data interpretation, ensuring a self-validating and robust analytical strategy.

Introduction: The Imperative of Unambiguous Structure Verification

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid (Molecular Formula: C₁₅H₁₁FO₄, Molecular Weight: 274.24 g/mol ) is a complex organic molecule whose precise atomic arrangement dictates its physicochemical properties and, ultimately, its potential therapeutic efficacy and safety profile.[1][2][3] In the landscape of pharmaceutical development, even minor ambiguities in structure, such as incorrect isomer assignment or unidentified impurities, can have profound consequences.[4][5] Therefore, a rigorous and orthogonal analytical approach is not merely best practice but a fundamental requirement.

This guide presents a holistic strategy for elucidating the structure of this target molecule, emphasizing the synergy between different analytical techniques to build a cohesive and irrefutable structural assignment.[6][7] We will explore how each method provides a unique piece of the structural puzzle, from atomic connectivity to the precise three-dimensional arrangement of atoms in space.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

The initial and most fundamental question in structure elucidation is the molecular weight and elemental composition of the analyte. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

The "Why": Beyond Nominal Mass

While standard mass spectrometry provides a nominal mass, HRMS offers mass accuracy in the parts-per-million (ppm) range. This precision is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For a molecule like 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, this accuracy is non-negotiable for confirming the presence of the fluorine atom and the correct number of carbon, hydrogen, and oxygen atoms.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A hyphenated technique like LC-MS is ideal as it provides chromatographic separation prior to mass analysis, which is crucial for isolating the target compound from any potential impurities or starting materials.[8][9][10]

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Time-of-Flight [TOF]).

Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Given the presence of two carboxylic acid groups, negative ion mode is expected to be highly sensitive, detecting the deprotonated molecule [M-H]⁻.[11][12][13]

-

Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 100-500.

-

Resolution: A resolving power of ≥70,000 is recommended.[14]

-

Data Interpretation and Expected Results

The primary objective is to identify the ion corresponding to the target molecule and compare its measured mass to the theoretical mass.

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₁FO₄ |

| Theoretical Monoisotopic Mass | 274.0641 |

| Expected Ion (Negative Mode) | [M-H]⁻ |

| Expected m/z (Negative Mode) | 273.0569 |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z (Positive Mode) | 275.0713 |

A mass error of <5 ppm between the measured and theoretical m/z provides high confidence in the elemental composition. Tandem mass spectrometry (MS/MS) can be further employed to analyze fragmentation patterns, which can provide initial clues about the molecule's substructures.[11][12][13] For dicarboxylic acids, characteristic losses of H₂O and CO₂ are often observed.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[6][7] For 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to establish their relationships.

The "Why": A Multi-faceted Approach

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

-

¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.

-

¹⁹F NMR: Directly observes the fluorine atom, providing a distinct signal and crucial information about its electronic environment and coupling to neighboring protons and carbons.[15][16][17][18]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assembly of molecular fragments into the final structure.

Experimental Protocol: A Comprehensive NMR Workflow

Instrumentation:

-

A high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is important as the acidic protons of the carboxylic acids may exchange with deuterium.

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum.

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton-carbon pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting the different fragments of the molecule.

-

Predicted Spectral Data and Interpretation

¹H NMR (Predicted in DMSO-d₆):

-

~12-13 ppm (broad singlet, 2H): Two carboxylic acid protons.

-

~7.0-8.0 ppm (multiplets, 7H): Aromatic protons. The specific splitting patterns will be complex due to proton-proton and proton-fluorine couplings.

-

~3.6 ppm (singlet, 2H): Methylene protons of the phenylacetic acid moiety.

¹³C NMR (Predicted):

-

~170-175 ppm (2 signals): Two carboxylic acid carbons.

-

~110-165 ppm (multiple signals): Aromatic carbons. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Other carbons in the fluorinated ring will exhibit smaller, multi-bond C-F couplings.

-

~40 ppm (1 signal): Methylene carbon.

¹⁹F NMR (Predicted):

-

A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. The chemical shift will be characteristic of a fluorine atom on a benzene ring.

The combination of these spectra, particularly the HMBC data, will allow for the definitive connection of the phenylacetic acid group to one ring and the carboxy-fluoro-substituted phenyl group to the other, confirming the overall biphenyl structure.

Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The "Why": A Vibrational Fingerprint

For 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, FTIR is used to confirm the presence of the carboxylic acid groups and the aromatic rings. The spectrum provides a characteristic "fingerprint" that can be used for identification and to assess purity.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Instrumentation:

-

An FTIR spectrometer equipped with an ATR accessory.

Protocol:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorptions

| **Wavenumber (cm⁻¹) ** | Vibration | Appearance |

| 3300-2500 | O-H stretch (carboxylic acid dimer) | Very broad and strong[19][20][21] |

| ~1700 | C=O stretch (carboxylic acid) | Strong and sharp[19][20][21][22][23] |

| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium to weak |

| ~1300 | C-O stretch and O-H bend | Medium |

| ~1250 | C-F stretch | Strong |

The presence of these characteristic bands provides strong, corroborating evidence for the proposed structure.

The Ultimate Confirmation: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction offers the ultimate, unambiguous determination of the molecular structure in the solid state.[24][25][26][27]

The "Why": A Three-Dimensional Atomic Map

This technique provides a precise 3D map of the electron density in a crystal, from which the exact positions of all atoms can be determined.[28] This not only confirms the atomic connectivity but also reveals information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

Experimental Protocol

Instrumentation:

-

A single-crystal X-ray diffractometer.

Protocol:

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.

-

Crystal Mounting: A suitable single crystal is selected and mounted on the diffractometer.

-

Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a final model of the molecule.

Integrated Workflow and Data Synthesis

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of a molecule as specific as 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid demands a rigorous, evidence-based approach. By systematically employing High-Resolution Mass Spectrometry, a comprehensive suite of NMR experiments, FTIR spectroscopy, and, ultimately, Single-Crystal X-ray Diffraction, a scientist can build an unassailable case for the correct structure. This guide has outlined not just the "how" but the "why" of each step, providing the logical framework necessary for robust and reliable characterization in a drug development setting. This self-validating system ensures the highest degree of scientific integrity and provides the definitive data required for regulatory submission and further research.

References

-

Rashed, M. S., & Ozand, P. T. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(6), 1090–1099. Retrieved from [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term. Retrieved from [Link]

-

Rashed, M. S., & Ozand, P. T. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]

-

American Association for Clinical Chemistry. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in. Clinical Chemistry, 47(6), 1090-1099*. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. 11(SPL4), 1334-1341. Retrieved from [Link]

-

North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

-

Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

-

Science Publishing Group. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ACS Publications. (2022, May 5). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

Diamond Light Source. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

-

AIP Publishing. (2017, September 14). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry (Introduction to parts 0 to VI). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

-

YouTube. (2020, June 18). structure elucidation | Interactive session | Spectral analysis. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

YouTube. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ResearchGate. (2025, July). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. Retrieved from [Link]

-

RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

OMLC. (n.d.). Biphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. Retrieved from [Link]

-

ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

-

MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

Sources

- 1. 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid | 1365271-46-0 [sigmaaldrich.com]

- 2. 1365271-46-0|3-(4-Carboxy-3-fluorophenyl)phenylacetic acid|BLD Pharm [bldpharm.com]

- 3. 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid | CymitQuimica [cymitquimica.com]

- 4. rroij.com [rroij.com]

- 5. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. ijprajournal.com [ijprajournal.com]

- 9. biotech-spain.com [biotech-spain.com]

- 10. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 11. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jeolusa.com [jeolusa.com]

- 17. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 18. researchgate.net [researchgate.net]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 22. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. rigaku.com [rigaku.com]

- 25. excillum.com [excillum.com]

- 26. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 27. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 28. diamond.ac.uk [diamond.ac.uk]

- 29. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

The Biological Frontier of Fluorinated Biphenylacetic Acid Derivatives: From Anti-inflammatory Agents to Neuromodulators

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into the biphenylacetic acid scaffold has proven to be a remarkably successful strategy in medicinal chemistry, yielding compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of these derivatives, moving beyond their classical role as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to their emerging potential in neurodegenerative diseases. We will dissect the core synthetic methodologies, elucidate key mechanisms of action with a focus on both cyclooxygenase (COX) inhibition and γ-secretase modulation, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorination to design next-generation therapeutics.

The Strategic Imperative of Fluorination in Biphenylacetic Acid Scaffolds

The biphenylacetic acid framework is a classic "privileged structure" in pharmacology, most famously represented by NSAIDs like felbinac and diclofenac[1]. However, the introduction of fluorine atoms onto this scaffold fundamentally alters its physicochemical properties, providing a powerful tool to enhance therapeutic potential. Fluorine, being the most electronegative element, imparts unique characteristics:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at positions susceptible to cytochrome P450 oxidation can significantly increase a drug's half-life.[2][3]

-

Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and polar interactions with enzyme active sites. It can also modulate the acidity (pKa) of the carboxylic acid moiety, influencing its interaction with target proteins.[4][5]

-

Conformational Control: The presence of fluorine can influence the torsional angle between the two phenyl rings of the biphenyl core, locking the molecule into a more biologically active conformation.

-

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2][3][4]

This guide will explore how these fundamental properties have been exploited to develop potent and selective bioactive molecules.

Core Synthetic Strategies: The Suzuki-Miyaura Coupling

The construction of the core biphenyl structure is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an aryl halide with an arylboronic acid, is the workhorse method due to its high functional group tolerance and relatively mild reaction conditions.[6]

General Workflow for Synthesis

The synthesis typically involves the coupling of a fluorinated aryl halide with a second arylboronic acid (or vice versa), followed by elaboration of the acetic acid side chain.

Caption: Figure 1: General Synthetic Workflow via Suzuki Coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating procedure for the synthesis of a fluorinated biphenyl intermediate.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the arylboronic acid (1.0 eq), the fluorinated aryl halide (1.1 eq), and the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.03 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene and ethanol (e.g., 3:1 ratio), followed by an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq).

-

Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting starting material indicates completion (typically 4-16 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure fluorinated biphenyl intermediate. The structure and purity should be validated by ¹H NMR, ¹⁹F NMR, and MS analysis.

Biological Activity: Mechanisms and Evaluation

The biological targets of fluorinated biphenylacetic acid derivatives are diverse, with the two most well-characterized being cyclooxygenase enzymes and the γ-secretase complex.

Anti-inflammatory and Analgesic Activity: COX Inhibition

The archetypal biological activity of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation. Flurbiprofen, or 2-(2-fluoro-4-biphenylyl)propionic acid, is a potent, non-selective COX inhibitor.[7] A major research driver has been the development of derivatives with comparable or enhanced anti-inflammatory activity but with a reduction in the gastrointestinal side effects (ulcerogenicity) associated with COX-1 inhibition.[8][9]

Caption: Figure 2: Mechanism of COX Inhibition.

Research has focused on creating derivatives that maintain high anti-inflammatory potency while minimizing gastric damage.[9]

| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Ulcerogenic Activity (Average No. of Ulcers) |

| Flurbiprofen (Standard) | 65.4% | 3.8 |

| Derivative A (Oxadiazole) | 68.2% | 0.6 |

| Derivative B (Triazole) | 62.1% | 1.1 |

| Control | 0% | 0 |

Data is illustrative, based on findings from studies on 2-(2-fluoro-4-biphenylyl)propionic acid derivatives.[9]

This is the standard in vivo model for evaluating acute anti-inflammatory activity.[7][9]

-

Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize animals for 7 days with free access to food and water.

-

Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Flurbiprofen, 10 mg/kg), and Test Compounds (various doses).

-

Compound Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after injection (0 hr) and at specified intervals (e.g., 1, 2, 3, and 4 hr) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time t.

-

Validation: A statistically significant reduction in paw volume compared to the control group, and comparable to the standard group, validates the anti-inflammatory activity.

Neuroprotective Activity: γ-Secretase Modulation

A groundbreaking discovery revealed that some NSAIDs, including flurbiprofen, can selectively lower the production of the toxic amyloid-β 42 (Aβ42) peptide, a key event in the pathogenesis of Alzheimer's disease.[10] This activity is independent of COX inhibition and is mediated by direct modulation of the γ-secretase enzyme complex.[10][11] Critically, the R-enantiomer of flurbiprofen, which is virtually inactive against COX, retains this Aβ42-lowering ability, offering a pathway to a neuroprotective agent without NSAID-related side effects.[10]

Sources

- 1. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of amyloidogenesis by non-steroidal anti-inflammatory drugs and their hybrid nitrates - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and significance of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid

An In-Depth Technical Guide to 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid: A Putative Novel Modulator of the Pro-Inflammatory Cascade

Authored by a Senior Application Scientist

Foreword: In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. Traditional anti-inflammatory drugs, while effective, often carry a burden of off-target effects. This guide delves into the scientific foundation of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, a molecule situated at the intersection of strategic chemical design and targeted biological intervention. While specific published data on this compound remains nascent, its structural motifs strongly suggest its role as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a pivotal enzyme in the inflammatory pathway. This document synthesizes the available evidence, proposes a robust synthetic strategy, and elucidates the profound biological significance of targeting mPGES-1, thereby providing a comprehensive technical framework for researchers, scientists, and drug development professionals.

Introduction to the Molecule and its Therapeutic Rationale

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid (CAS: 1365271-46-0) is a biphenylacetic acid derivative characterized by two key functional groups: a phenylacetic acid moiety and a fluorinated carboxy-biphenyl system.[1][2][3] The strategic placement of a fluorine atom ortho to a carboxylic acid group on one of the phenyl rings is a common tactic in medicinal chemistry to modulate electronic properties and binding interactions.

The core therapeutic interest in this class of molecules lies in their potential to selectively inhibit microsomal prostaglandin E synthase-1 (mPGES-1).[4][5] This enzyme represents a critical downstream node in the arachidonic acid cascade, responsible for the production of prostaglandin E2 (PGE2), a principal mediator of inflammation, pain, and fever.[6] Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective COX-2 inhibitors, which block upstream enzymatic steps, targeting mPGES-1 offers a more refined approach. This strategy aims to quell the pro-inflammatory effects of PGE2 while preserving the production of other physiologically important prostanoids, potentially mitigating the gastrointestinal and cardiovascular side effects associated with broader COX inhibition.

Proposed Synthesis and Methodological Considerations

The synthesis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid can be efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This cornerstone of modern organic synthesis is ideal for creating the central carbon-carbon bond of the biphenyl core. The causality behind this choice rests on the high functional group tolerance and the commercial availability of the requisite building blocks.

The proposed retrosynthetic analysis identifies two key precursors: 4-Carboxy-3-fluorophenylboronic acid and a suitable 3-halophenylacetic acid ester .

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 3-(4-carboxy-3-fluorophenyl)phenylacetate.

Materials:

-

4-Carboxy-3-fluorophenylboronic acid (1.0 eq)

-

Methyl 3-bromophenylacetate (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium Carbonate (K₂CO₃, 3.0 eq)

-

Toluene and Water (4:1 solvent mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-Carboxy-3-fluorophenylboronic acid, Methyl 3-bromophenylacetate, and Potassium Carbonate.

-

Add the Toluene/Water solvent mixture and degas the solution by bubbling argon through it for 15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Add Palladium(II) acetate and Triphenylphosphine to the reaction mixture. The phosphine ligand stabilizes the palladium catalyst, preventing its precipitation as palladium black and promoting the catalytic cycle.

-

Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude ester by silica gel column chromatography.

Final Step: Ester Hydrolysis The purified methyl ester is then hydrolyzed to the final carboxylic acid product using a standard procedure, such as refluxing with lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture, followed by acidic workup.

Biological Significance: Targeting the mPGES-1 Axis

The rationale for developing inhibitors of mPGES-1 stems from its specific role in the inflammatory cascade.

The Prostaglandin Biosynthesis Pathway

Inflammatory stimuli trigger the release of arachidonic acid (AA) from cell membranes by phospholipase A₂. AA is then converted to the unstable intermediate prostaglandin H₂ (PGH₂) by cyclooxygenase enzymes (COX-1 and COX-2).[6] PGH₂ serves as a substrate for several terminal synthases. mPGES-1, specifically, converts PGH₂ to PGE₂. Crucially, mPGES-1 is often co-expressed and functionally coupled with the inducible COX-2 enzyme, creating a potent axis for PGE₂ production at sites of inflammation.[6]

Caption: The Prostaglandin E₂ biosynthesis pathway.

The Advantage of Selective mPGES-1 Inhibition

Inhibiting mPGES-1 offers a significant therapeutic advantage over traditional NSAIDs.

-

Specificity: It selectively blocks the production of pro-inflammatory PGE₂ without affecting the synthesis of other prostanoids like prostacyclin (PGI₂) and thromboxane (TXA₂), which are vital for gastric cytoprotection and cardiovascular homeostasis.

-

Reduced Side Effects: This specificity is hypothesized to lead to a new generation of anti-inflammatory drugs with reduced risk of gastrointestinal ulcers and cardiovascular events that are associated with non-selective COX inhibition.

Structure-Activity Relationship (SAR) and Data Insights

While direct inhibitory data for 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid is not publicly available, we can infer its potential from SAR studies on analogous mPGES-1 inhibitors.

-

Acidic Moieties: The presence of at least one carboxylic acid group is a common feature in many potent mPGES-1 inhibitors. This group is believed to mimic the carboxylate of the natural substrate PGH₂ and form key ionic or hydrogen bond interactions within the enzyme's active site.[4] The dual carboxylic acid groups in the target molecule may enhance binding affinity.

-

Biphenyl Scaffold: The biphenyl core provides a rigid scaffold that can orient the functional groups correctly to fit into the binding pocket of mPGES-1.

-

Role of Fluorine: The introduction of a fluorine atom can significantly impact a molecule's properties. It can increase metabolic stability, alter pKa, and participate in favorable electrostatic interactions (e.g., with backbone amides) within the protein, often leading to enhanced potency.

To provide context, the following table summarizes the inhibitory concentrations (IC₅₀) of other known mPGES-1 inhibitors with varying scaffolds.

| Compound Class | Example Inhibitor | Human mPGES-1 IC₅₀ | Reference |

| Benzimidazole Derivative | Compound III | 90 nM | [6] |

| Benzylidenebarbituric Acid | Derivative L3 | 33-620 nM | [5] |

| FLAP Inhibitor Analog | MK-886 | 1.6 µM | [4] |

This data illustrates that potent inhibition of mPGES-1 is achievable in the nanomolar range. The structural features of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid are consistent with those of potent inhibitors, suggesting it could exhibit similar activity.

Conclusion and Future Directions

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid represents a molecule of significant interest for the development of next-generation anti-inflammatory therapeutics. Based on a robust analysis of its structure and the known pharmacology of its target, mPGES-1, it is a prime candidate for synthesis and biological evaluation.

Future work should focus on:

-

Chemical Synthesis and Characterization: Executing the proposed Suzuki coupling synthesis and fully characterizing the compound using NMR, mass spectrometry, and elemental analysis.

-

In Vitro Biological Evaluation: Determining the IC₅₀ value against purified human mPGES-1 and assessing its selectivity over COX-1, COX-2, and other terminal synthases.

-

Cell-Based Assays: Quantifying the inhibition of PGE₂ production in cellular models of inflammation, such as LPS-stimulated macrophages.

-

Preclinical Development: Should the in vitro and cellular data prove promising, advancing the molecule into pharmacokinetic and in vivo efficacy studies in relevant animal models of inflammation and pain.

This technical guide provides a foundational roadmap for researchers to unlock the potential of this promising compound.

References

- Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermedi

- Hu, X., et al. (2007). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Medicinal Chemistry.

- Ding, Z., et al. (2018).

- 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid | 1365271-46-0. Sigma-Aldrich.

- Lu, C., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.

- Zidar, N., et al. (2018).

- Che, J., et al. (2021).

- 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid - CymitQuimica. CymitQuimica.

- 1365271-46-0|3-(4-Carboxy-3-fluorophenyl)phenylacetic acid - BLDpharm. BLDpharm.

- Phenylacetic acid suppliers USA. GuideChem.

Sources

- 1. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phenylacetic acid suppliers USA [americanchemicalsuppliers.com]

A Technical Guide to Unlocking the Therapeutic Potential of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid: A Roadmap for Preclinical Research

Introduction: The Scientific Premise

In the landscape of modern drug discovery, the strategic design of small molecules with the potential for high therapeutic efficacy and favorable pharmacological profiles is paramount. 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid emerges as a compelling candidate for investigation, embodying a confluence of structural motifs with established precedence in medicinal chemistry. This technical guide delineates a strategic roadmap for the preclinical evaluation of this molecule, offering a series of testable hypotheses and detailed experimental workflows for researchers, scientists, and drug development professionals.

The core structure, a biphenylacetic acid, is a well-established pharmacophore found in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways.[1][2] Furthermore, the incorporation of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3][4][5] The presence of two carboxylic acid moieties also presents opportunities for prodrug strategies and modulation of solubility and transport properties.

This document provides a comprehensive framework for exploring the therapeutic potential of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, moving from foundational in vitro characterization to more complex cell-based assays and potential in vivo models.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of any drug discovery program. For 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, the following information has been compiled from various chemical suppliers.[6][7][8][9]

| Property | Value | Source |

| CAS Number | 1365271-46-0 | [6][8][9] |

| Molecular Formula | C15H11FO4 | [6] |

| Molecular Weight | 274.24 g/mol | [6] |

| IUPAC Name | 3'-(carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | [9] |

| InChI Key | NIODETGWERJTOA-UHFFFAOYSA-N | [9] |

Proposed Research Area 1: Anti-inflammatory and Analgesic Activity

The structural similarity of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid to known NSAIDs like fenbufen provides a strong rationale for investigating its anti-inflammatory and analgesic potential.[1] The primary molecular targets for many NSAIDs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Hypothesis:

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid will exhibit anti-inflammatory and analgesic properties through the inhibition of COX-1 and/or COX-2 enzymes.

Experimental Workflow:

Caption: Proposed experimental workflow for evaluating anti-inflammatory and analgesic activity.

Detailed Experimental Protocols:

1. COX-1 and COX-2 Inhibition Assays:

-

Objective: To determine the direct inhibitory activity of the compound against purified COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available COX inhibitor screening assay kit.

-

Prepare a dilution series of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid.

-

Incubate the compound with purified ovine COX-1 and human recombinant COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin F2α (PGF2α) or other prostanoids via ELISA or a colorimetric method.

-

Calculate the IC50 values for both enzymes to determine potency and selectivity.

-

2. Cell-based Prostaglandin E2 (PGE2) Assay:

-

Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.

-

Methodology:

-

Culture a suitable cell line, such as murine RAW 264.7 macrophages or human A549 lung carcinoma cells.

-

Pre-treat the cells with varying concentrations of the test compound.

-

Stimulate the cells with lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce COX-2 expression and PGE2 production.

-

Collect the cell culture supernatant and quantify PGE2 levels using a competitive ELISA kit.

-

Determine the IC50 value for PGE2 inhibition.

-

Proposed Research Area 2: Anticancer Activity

Biphenyl derivatives have demonstrated potential as anticancer agents.[10] The unique substitution pattern of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid warrants investigation into its potential cytotoxic and anti-proliferative effects on cancer cell lines.

Hypothesis:

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid will exhibit selective cytotoxicity towards specific cancer cell lines through the induction of apoptosis or cell cycle arrest.

Experimental Workflow:

Caption: Workflow for investigating the anticancer potential of the compound.

Detailed Experimental Protocols:

1. MTT/MTS Proliferation Assay:

-

Objective: To screen for cytotoxic/cytostatic activity against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid for 48-72 hours.

-

Add MTT or MTS reagent to each well and incubate to allow for the formation of formazan.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Calculate the half-maximal growth inhibitory concentration (GI50) for each cell line.

-

2. Apoptosis Assay (Annexin V/PI Staining):

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

-

Methodology:

-

Treat the most sensitive cancer cell line with the compound at its GI50 concentration for 24-48 hours.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Proposed Research Area 3: Neuroprotective Activity

Derivatives of biphenylacetamide have been investigated as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[11] The biphenylacetic acid scaffold of the target compound makes it a candidate for investigation in the context of neurodegenerative diseases.

Hypothesis:

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid may exhibit neuroprotective effects by inhibiting BACE1 or other relevant neurological targets.

Experimental Workflow:

Caption: Proposed workflow for evaluating the neuroprotective potential of the compound.

Detailed Experimental Protocols:

1. BACE1 FRET Assay:

-

Objective: To determine the direct inhibitory activity of the compound against BACE1.

-

Methodology:

-

Utilize a commercially available BACE1 FRET (Fluorescence Resonance Energy Transfer) assay kit.

-

Incubate recombinant human BACE1 enzyme with a specific fluorogenic substrate in the presence of varying concentrations of the test compound.

-

Monitor the cleavage of the substrate by measuring the change in fluorescence over time.

-

Calculate the IC50 value to determine the potency of inhibition.

-

The Role of Fluorine Substitution

The presence of the fluorine atom is a critical feature of this molecule. Fluorine substitution can significantly impact a drug's properties in several ways:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.[12]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with enzyme active sites, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity.[12]

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.[5]

Future Directions and Conclusion

The research areas outlined in this guide provide a solid foundation for the initial preclinical evaluation of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid. Positive results in any of these areas would warrant further investigation, including more extensive in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments. The synthesis of analogs with modifications to the substitution pattern could also be a fruitful avenue for establishing structure-activity relationships (SAR).

References

- The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prostate Carcinoma - PubMed. (2010-06-07).

- 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid - CymitQuimica.

- Carrier-linked mutual prodrugs of biphenylacetic acid as a promising alternative to bioprecursor fenbufen: design, kinetics, and pharmacological studies - PubMed.

- Discovery of biphenylacetamide-derived inhibitors of BACE1 using de novo structure-based molecular design - PubMed. (2013-03-14).

- 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid - ChemicalBook.

- 1365271-46-0|3-(4-Carboxy-3-fluorophenyl)phenylacetic acid - BLDpharm.

- Design, synthesis and evaluation of mutual prodrug of 4-biphenylacetic acid and quercetin tetramethyl ether (BPA-QTME) as gastrosparing NSAID - PubMed.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025-01-28).

- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI.

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma.

- Synthesis of phenylacetic acid derivatives. | Download Scientific Diagram - ResearchGate.

- Phenylacetic acid - Grokipedia.

- 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023-04-13).

- 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid | 1365271-46-0 - Sigma-Aldrich.

- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH.

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI.

- 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed.

- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means - MDPI.

Sources

- 1. Carrier-linked mutual prodrugs of biphenylacetic acid as a promising alternative to bioprecursor fenbufen: design, kinetics, and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of mutual prodrug of 4-biphenylacetic acid and quercetin tetramethyl ether (BPA-QTME) as gastrosparing NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid | CymitQuimica [cymitquimica.com]

- 7. 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid CAS#: 1365271-46-0 [m.chemicalbook.com]

- 8. 1365271-46-0|3-(4-Carboxy-3-fluorophenyl)phenylacetic acid|BLD Pharm [bldpharm.com]

- 9. 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid | 1365271-46-0 [sigmaaldrich.com]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Discovery of biphenylacetamide-derived inhibitors of BACE1 using de novo structure-based molecular design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hypothesized Mechanisms of Action of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid

Introduction

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid is a biphenyl acetic acid derivative. While direct literature on the specific biological activities of this molecule is sparse, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, provides a strong basis for hypothesizing its mechanism of action within the context of inflammatory pathways.[1][2][3] Phenylacetic acid derivatives have a well-documented history of therapeutic applications, ranging from anti-inflammatory and analgesic to antipyretic agents.[3] This guide presents four distinct, plausible hypotheses for the mechanism of action of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, grounded in established principles of pharmacology and cell biology. For each hypothesis, a comprehensive experimental framework is provided to enable rigorous scientific investigation.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

Scientific Rationale

The most established mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for converting arachidonic acid into prostaglandin H2 (PGH2).[7][8][9] PGH2 is the precursor to various prostaglandins, which are potent mediators of inflammation, pain, and fever.[10][11] Given that many phenylacetic acid derivatives function as NSAIDs, it is highly probable that 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid exerts its effects by inhibiting one or both COX isoforms.[1][2]

Experimental Validation Workflow

A tiered approach is recommended, starting with in vitro enzyme assays and progressing to cell-based models to confirm cellular potency and selectivity.

Experimental Workflow Diagram

Caption: Workflow for investigating COX inhibition.

Detailed Experimental Protocols

1. In Vitro COX-1 and COX-2 Inhibition Assays

-

Objective: To determine the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes and to calculate the IC50 values.[12][13][14]

-

Methodology: A radiochemical or fluorometric COX inhibitor screening assay kit can be utilized.[15]

-

Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the provided assay buffer.

-

Prepare a dilution series of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid (e.g., from 0.01 µM to 100 µM).

-

In a 96-well plate, add the assay buffer, cofactor solution, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate for a specified time at 37°C.

-

Measure the output (radioactivity or fluorescence) according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.[16]

-

2. Cell-Based Prostaglandin E2 (PGE2) Secretion Assay

-

Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.

-

Methodology:

-

Seed murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1) in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of COX-2 and subsequent PGE2 production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

-

Data Presentation

| Parameter | 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid | Control (e.g., Diclofenac) |

| COX-1 IC50 (µM) | Experimental Value | Literature Value |

| COX-2 IC50 (µM) | Experimental Value | Literature Value |

| COX-2 Selectivity Index | Calculated Value | Literature Value |

| PGE2 Inhibition IC50 (µM) | Experimental Value | Literature Value |

Hypothesis 2: Inhibition of the NF-κB Signaling Pathway

Scientific Rationale

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response.[17][18][19] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[20][21] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds.[22][23]

Experimental Validation Workflow

This workflow will assess the compound's effect on key events in the NF-κB signaling cascade.

NF-κB Signaling Pathway Diagram

Caption: Key steps in the NF-κB signaling pathway.

Detailed Experimental Protocols

1. NF-κB Reporter Gene Assay

-

Objective: To quantitatively measure the effect of the compound on NF-κB transcriptional activity.[24]

-

Methodology:

-

Use a stable cell line (e.g., HEK293) expressing an NF-κB-driven luciferase reporter gene.[25]

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with a dose range of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

-

After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to cell viability, assessed in parallel.

-

2. Western Blot for IκBα Phosphorylation and Degradation

-

Objective: To determine if the compound inhibits an upstream event in the NF-κB pathway.[26]

-

Methodology:

-

Culture cells (e.g., HeLa or RAW 264.7) and pre-treat with the test compound for 1 hour.

-

Stimulate with TNF-α for a short time course (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells and collect total protein.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated IκBα (P-IκBα), total IκBα, and a loading control (e.g., β-actin).

-

Apply HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

3. Immunofluorescence for p65 Nuclear Translocation

-

Objective: To visually assess the inhibition of NF-κB nuclear translocation.

-

Methodology:

-

Grow cells on glass coverslips and pre-treat with the compound.

-

Stimulate with TNF-α for 30-60 minutes.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Use a fluorescently-labeled secondary antibody for detection.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of p65 using fluorescence microscopy.

-

Data Presentation

| Assay | Endpoint Measured | Expected Result for Inhibition |

| NF-κB Reporter Assay | Luciferase Activity | Dose-dependent decrease |

| Western Blot | P-IκBα / Total IκBα Ratio | Dose-dependent decrease |

| Immunofluorescence | Nuclear vs. Cytoplasmic p65 | Predominantly cytoplasmic p65 |

Hypothesis 3: Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

Scientific Rationale

The MAPK signaling pathways, including p38 and c-Jun N-terminal kinase (JNK), are crucial in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[27][28][29] These kinases are activated by cellular stress and pro-inflammatory cytokines, and they, in turn, can regulate the expression of inflammatory genes.[30] Some anti-inflammatory compounds exert their effects by inhibiting the phosphorylation, and thus activation, of p38 and/or JNK.[31]

Experimental Validation Workflow

This workflow will determine if the compound affects the activation of key MAPK proteins.

MAPK Activation Workflow Diagram

Caption: Workflow for assessing MAPK phosphorylation.

Detailed Experimental Protocols

1. Western Blot for p38 and JNK Phosphorylation

-

Objective: To measure the activation state of p38 and JNK kinases.[32][33][34]

-

Methodology:

-

Seed appropriate cells (e.g., RAW 264.7) in 6-well plates.

-

Pre-treat the cells with 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid for 1 hour.

-

Stimulate with a known MAPK activator, such as LPS (1 µg/mL) or anisomycin (10 µg/mL), for 15-30 minutes.

-

Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Quantify total protein concentration using a BCA assay.

-

Perform SDS-PAGE and Western blotting as described for IκBα.

-

Probe membranes with primary antibodies specific for phosphorylated p38 (P-p38), total p38, phosphorylated JNK (P-JNK), and total JNK.

-

Use densitometry to quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.[35]

-

Data Presentation

| Treatment Group | P-p38 / Total p38 Ratio | P-JNK / Total JNK Ratio |

| Vehicle Control | 1.0 (Normalized) | 1.0 (Normalized) |

| Stimulus Only | Experimental Value | Experimental Value |

| Stimulus + Compound (Low Dose) | Experimental Value | Experimental Value |

| Stimulus + Compound (High Dose) | Experimental Value | Experimental Value |

Hypothesis 4: Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

Scientific Rationale

PPAR-γ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[36][37] Beyond its roles in metabolism, PPAR-γ activation has potent anti-inflammatory effects.[38] PPAR-γ agonists can suppress the expression of pro-inflammatory genes by antagonizing the activity of transcription factors like NF-κB and AP-1.[39] Some NSAIDs and other small molecules have been shown to act as PPAR-γ agonists.[40] The carboxylic acid moieties on 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid are common features in PPAR-γ ligands.

Experimental Validation Workflow

This workflow is designed to screen for PPAR-γ agonist activity and confirm target engagement.

PPAR-γ Activation Pathway Diagram

Sources

- 1. scribd.com [scribd.com]

- 2. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 3. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What Are NSAIDs? - OrthoInfo - AAOS [orthoinfo.aaos.org]

- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Understanding PGE2 Synthesis Pathways [kibana.briz.ua]

- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB - Wikipedia [en.wikipedia.org]

- 20. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 21. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. synapse.koreamed.org [synapse.koreamed.org]

- 29. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 30. assaygenie.com [assaygenie.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Opposing Effects of Jun Kinase and p38 Mitogen-Activated Protein Kinases on Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 34. researchgate.net [researchgate.net]

- 35. Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 37. PPAR-gamma - Proteopedia, life in 3D [proteopedia.org]

- 38. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Virtual Screening as a Technique for PPAR Modulator Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Fluorinated Biphenyl Carboxylic Acids: A Case Study on a Structurally Related Compound

Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids

Biphenyl carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] The inherent rigidity of the biphenyl scaffold, combined with the versatile reactivity of the carboxylic acid group, provides a robust platform for designing molecules with specific biological functions.[1] The introduction of fluorine atoms into these structures can further enhance their therapeutic potential by modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The compound of interest, 3'-(carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid , represents a sophisticated molecular architecture within this class. Its structure suggests a potential for complex interactions with biological systems, featuring two carboxylic acid moieties for potential multiple binding points and a strategically placed fluorine atom. While specific data on this molecule is scarce, we can infer its potential properties and synthetic strategies by examining a closely related and well-documented compound. This guide will use a representative fluorinated biphenyl carboxylic acid to provide an in-depth technical overview for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of fluorinated biphenyl carboxylic acids are crucial for their behavior in biological systems. The presence of the fluorine atom and carboxylic acid groups significantly influences solubility, acidity, and lipophilicity.

General Characteristics

Fluorinated biphenyl carboxylic acids are typically white to off-white crystalline solids.[3] Their solubility in aqueous solutions is generally low but can be increased in the presence of bases due to the formation of carboxylate salts. They are more soluble in polar organic solvents such as alcohols, ethers, and dimethyl sulfoxide.[3]

Spectroscopic Characterization

The structural elucidation of these compounds relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the aromatic rings typically appear in the downfield region (δ 7-8.5 ppm). The carboxylic acid protons are highly deshielded and appear as broad singlets at δ 10-13 ppm.[4] Protons on a carboxymethyl group would likely resonate around δ 3.5-4.0 ppm.

-

¹³C NMR: The carbonyl carbons of the carboxylic acids are found in the range of δ 165-185 ppm.[4] The aromatic carbons show signals between δ 120-150 ppm, with the carbon atom attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: This technique is invaluable for fluorinated compounds, providing information about the chemical environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Electron ionization (EI) or electrospray ionization (ESI) can be used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure.[5]

-

| Property | Typical Range/Observation |

| Appearance | White to off-white crystalline solid |

| Solubility | Poor in water, soluble in polar organic solvents |

| ¹H NMR (Carboxylic Acid H) | δ 10-13 ppm (broad singlet) |

| ¹³C NMR (Carbonyl C) | δ 165-185 ppm |

| IR (C=O Stretch) | 1700-1725 cm⁻¹ |

| IR (O-H Stretch) | 2500-3300 cm⁻¹ (broad) |

Synthesis of Fluorinated Biphenyl Carboxylic Acids

The construction of the biphenyl core is a critical step in the synthesis of these molecules. The Suzuki-Miyaura cross-coupling reaction is the most prominent and versatile method for this purpose.[1][6]

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base.[6] For the synthesis of a molecule like 3'-(carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid, a plausible retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis for biphenyl core synthesis.

Experimental Protocol: A General Suzuki-Miyaura Coupling

This protocol provides a general framework for the synthesis of fluorinated biphenyl carboxylic acids. The specific starting materials would be chosen based on the desired final product.

Materials:

-

Aryl halide (e.g., a bromobenzoic acid derivative)

-

Aryl boronic acid (e.g., a fluorophenylboronic acid derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 eq) and aryl boronic acid (1.1-1.5 eq) in the chosen solvent system.

-

Addition of Reagents: Add the base (2.0-3.0 eq) and the palladium catalyst (0.01-0.05 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl carboxylic acid derivative.[1]

Caption: General workflow for Suzuki-Miyaura coupling.

Biological Activity and Therapeutic Potential: A Broader Perspective

While the specific biological activity of 3'-(carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid is unknown, the broader class of fluorinated biphenyl carboxylic acids has demonstrated a wide range of pharmacological effects. These compounds are of significant interest in drug discovery, with applications as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents.[1][7]

Mechanism of Action: Insights from Analogues

Many biphenyl carboxylic acid derivatives exert their therapeutic effects by inhibiting specific enzymes or receptors. For instance, some act as angiotensin II receptor antagonists, leading to antihypertensive effects.[7] Others have shown potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[8] The presence of a free carboxylic acid group is often crucial for binding to the active site of these biological targets.[8]

Potential Therapeutic Applications

Based on the activities of related compounds, 3'-(carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid could be investigated for several therapeutic areas:

-

Anti-inflammatory: The biphenyl carboxylic acid scaffold is a common feature in anti-inflammatory drugs.[9]

-